molecular formula C38H68N10O14 B612521 TB500 CAS No. 885340-08-9

TB500

Cat. No.: B612521
CAS No.: 885340-08-9
M. Wt: 889.0 g/mol
InChI Key: ADKDNDYYIZUVCZ-ZQNQAVPYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

TB500, also known as Thymosin Beta 4, is a synthetic peptide that has garnered significant attention for its regenerative properties. It is a fragment of a naturally occurring protein found in virtually all human and animal cells. This compound is known for its ability to promote cell migration, differentiation, and proliferation, which makes it a valuable compound in the fields of wound healing, muscle repair, and tissue regeneration .

Preparation Methods

Synthetic Routes and Reaction Conditions: TB500 is synthesized through solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain. The process involves the following steps:

    Activation: The carboxyl group of the amino acid is activated using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate (BOP).

    Coupling: The activated amino acid is coupled to the amino group of the growing peptide chain, which is anchored to a solid resin.

    Deprotection: The protecting group on the amino group of the newly added amino acid is removed, allowing the next amino acid to be added.

    Cleavage: Once the peptide chain is complete, it is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).

Industrial Production Methods: In industrial settings, this compound is produced using automated peptide synthesizers that streamline the SPPS process. These machines can handle multiple peptide sequences simultaneously, increasing efficiency and yield. The synthesized peptide is then subjected to rigorous quality control measures, including mass spectrometry and amino acid analysis, to ensure purity and consistency .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at methionine residues, which can affect its stability and activity.

    Reduction: Reduction reactions can be used to reverse oxidation and restore the peptide’s functionality.

    Substitution: Amino acid substitution can be employed to modify the peptide’s properties, such as increasing its stability or enhancing its binding affinity.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide (H2O2) and performic acid are commonly used to oxidize methionine residues.

    Reducing Agents: Dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are used to reduce oxidized methionine residues.

    Substitution Reagents: Amino acid derivatives and coupling reagents like DCC and BOP are used for amino acid substitution.

Major Products:

Scientific Research Applications

TB500 has a wide range of scientific research applications, including:

Mechanism of Action

TB500 exerts its effects through several mechanisms:

Comparison with Similar Compounds

TB500 is often compared to other peptides with similar regenerative properties, such as:

    BPC 157: Both this compound and BPC 157 promote wound healing and tissue repair. .

    IGF-1: Insulin-like growth factor 1 (IGF-1) promotes muscle growth and repair, similar to this compound. .

    GHK-Cu: Copper peptide GHK-Cu promotes wound healing and skin regeneration. .

Properties

IUPAC Name

(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-4-methylpentanoyl]amino]-6-aminohexanoyl]amino]-6-aminohexanoyl]amino]-3-hydroxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-hydroxybutanoyl]amino]-5-amino-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H68N10O14/c1-19(2)18-27(42-22(5)51)35(58)44-23(10-6-8-16-39)32(55)43-24(11-7-9-17-40)33(56)47-30(20(3)49)36(59)45-25(13-15-29(53)54)34(57)48-31(21(4)50)37(60)46-26(38(61)62)12-14-28(41)52/h19-21,23-27,30-31,49-50H,6-18,39-40H2,1-5H3,(H2,41,52)(H,42,51)(H,43,55)(H,44,58)(H,45,59)(H,46,60)(H,47,56)(H,48,57)(H,53,54)(H,61,62)/t20-,21-,23+,24+,25+,26+,27+,30+,31+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADKDNDYYIZUVCZ-ZQNQAVPYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(C(C)O)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)O)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(C)C)NC(=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H68N10O14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

889.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885340-08-9
Record name TB-500
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0885340089
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.